Product packaging for Bis-sulfone NHS Ester(Cat. No.:)

Bis-sulfone NHS Ester

Cat. No.: B3181513
M. Wt: 597.7 g/mol
InChI Key: NTRPBIATANVSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-sulfone NHS Ester (CAS 899452-51-8) is a unique heterobifunctional reagent that enables site-selective protein modification through bis-alkylation chemistry . Its primary research value lies in its ability to specifically target the cysteine sulfur atoms from a native, reduced disulfide bond . Unlike traditional thiol-labeling methods that leave disulfide bonds in an "open" form and can compromise protein stability, this reagent covalently re-bridges the disulfide via a stable three-carbon bridge, thereby maintaining the protein's structural integrity . This makes it an ideal tool for the stable conjugation of payloads like polyethylene glycol (PEG) to therapeutic antibodies and other proteins containing disulfide bonds . Beyond disulfide rebridging, this reagent also facilitates novel conjugation strategies. A significant application is the site-specific labeling of polyhistidine tags (His-tags), a common feature in recombinant proteins . The bis-sulfone group can undergo bis-alkylation with two histidine residues within an engineered His-tag, allowing for precise PEGylation or attachment of other molecules without the need for metal chelation . This provides researchers with a powerful method to create protein conjugates with maximal retention of biological activity by strategically targeting protein sites distant from functional domains . The reagent functions through a mechanism of addition-elimination reactions. It first reacts with two thiols derived from a reduced disulfide bond, resulting in a stable thioether linkage that permanently re-bridges the two cysteine residues . The NHS ester moiety on the opposing end of the molecule allows for efficient pre-conjugation or one-step conjugation with amine-containing molecules such as drugs, probes, or PEG chains . This combination of features makes this compound a versatile and critical building block for advanced bioconjugation projects in biopharmaceutical development, including the creation of antibody-drug conjugates (ADCs) and optimized PEGylated proteins . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H27NO9S2 B3181513 Bis-sulfone NHS Ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO9S2/c1-19-3-11-24(12-4-19)40(35,36)17-23(18-41(37,38)25-13-5-20(2)6-14-25)28(33)21-7-9-22(10-8-21)29(34)39-30-26(31)15-16-27(30)32/h3-14,23H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRPBIATANVSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)ON4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Bis Sulfone Nhs Ester Reactivity

Principles of Molecular Design for Bis-sulfone NHS Esters

The molecular architecture of Bis-sulfone NHS Esters is rationally designed to achieve specific bioconjugation objectives, primarily the creation of stable and homogeneous antibody-drug conjugates. ucl.ac.uk The design incorporates several key features:

Bifunctional Reactivity: The core design principle is its heterobifunctional nature. It possesses two different reactive groups, allowing for sequential or selective conjugation to different functional groups on a protein. The bis-sulfone moiety provides reactivity towards thiols and histidines, while the NHS ester targets primary amines. thermofisher.comresearchgate.net

Disulfide Rebridging: The bis-sulfone component is specifically engineered to bridge the two sulfur atoms resulting from the reduction of a native disulfide bond, such as the interchain disulfides in antibodies. broadpharm.commedchemexpress.com This rebridging restores a covalent link, which helps to maintain the protein's structural integrity after conjugation. broadpharm.combroadpharm.com

Controlled Stoichiometry: This rebridging capability allows for a more controlled drug-to-antibody ratio (DAR), a critical factor in the efficacy and safety of ADCs. nih.govresearchgate.net By targeting the limited number of interchain disulfides, a more homogeneous product population can be achieved compared to less specific conjugation methods. ucl.ac.ukacs.org

Spacer Arms: Many variants of Bis-sulfone NHS Esters incorporate spacer arms, such as polyethylene (B3416737) glycol (PEG) chains of varying lengths (e.g., PEG4, PEG8, PEG12). medchemexpress.combroadpharm.combroadpharm.com These hydrophilic spacers are crucial for increasing the solubility of the reagent and the final conjugate in aqueous media, which can be a challenge when dealing with hydrophobic drug payloads. researchgate.netmedchemexpress.com

Stability of the Linkage: The reaction with thiols results in the formation of a stable three-carbon thioether bridge, ensuring that the conjugated payload remains attached to the antibody under physiological conditions. broadpharm.commedchemexpress.com The amide bond formed by the NHS ester is also highly stable. glenresearch.com

The table below summarizes the characteristics of several Bis-sulfone NHS Ester variants, highlighting the impact of different PEG spacers on their properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Spacer
This compound C29H27NO9S2597.65None
Bis-sulfone-PEG4-NHS Ester C40H48N2O14S2845.00PEG4
Bis-sulfone-PEG8-NHS Ester C48H64N2O18S21021.20PEG8
Bis-sulfone-PEG12-NHS Ester C56H80N2O22S21213.35PEG12

This data is compiled from information available from various chemical suppliers. medchemexpress.comprecisepeg.comcreative-biolabs.comcreative-biolabs.com

Reaction Pathways of the Bis-sulfone Moiety

The bis-sulfone group is a versatile electrophile that primarily targets the nucleophilic side chains of cysteine and histidine residues through a bis-alkylation mechanism.

Disulfide Rebridging via Bis-Alkylation of Cysteine Thiols

A primary application of bis-sulfone reagents is the covalent rebridging of disulfide bonds, a key strategy in the assembly of homogeneous ADCs. ucl.ac.ukacs.org The process begins with the selective reduction of accessible interchain disulfide bonds within a protein, such as an antibody, yielding two free cysteine thiol groups. nih.gov

In Situ Generation and Reactivity of Mono-sulfone Michael Acceptors

The reactivity of the bis-sulfone linker is initiated by the in-situ formation of a more reactive intermediate. The bis-sulfone compound first undergoes an elimination reaction, losing a molecule of a sulfinic acid (e.g., toluene (B28343) sulfinic acid). rsc.orgrsc.org This elimination generates a highly reactive mono-sulfone vinyl species, which acts as a Michael acceptor. rsc.orgresearchgate.net

This mono-sulfone intermediate then readily participates in a sequence of Michael addition and elimination reactions with the two nucleophilic thiol groups from the reduced disulfide, leading to the final bridged product. researchgate.net The rate of the initial elimination step to form the mono-sulfone can be influenced by pH, with the reaction being slower under more acidic conditions. rsc.org

Chemoselective Thiol-Targeting Mechanisms

The bis-sulfone moiety exhibits high chemoselectivity for thiol groups under specific reaction conditions. broadpharm.comcreative-biolabs.com The underlying chemistry involves the Michael addition of the nucleophilic thiolate anion to the electron-deficient alkene of the vinyl sulfone intermediate. nih.govnih.gov

At physiological or slightly acidic pH (e.g., pH 6.5-7.5), the thiol group is significantly more nucleophilic than other potential nucleophiles like amines, ensuring a high degree of selectivity. axispharm.commdpi.com While vinyl sulfones can react with amines at higher pH values, reaction conditions can be optimized to favor thiol conjugation exclusively. nih.govnih.gov This high chemoselectivity is crucial for achieving site-specific modification of proteins, minimizing the formation of undesirable byproducts. mdpi.com

Thiol-Reactive ChemistryTypical pH RangeBond FormedStability
Thiol-Maleimide 6.5 - 7.5ThiosuccinimidePotentially reversible via retro-Michael addition and thiol exchange. nih.govnih.gov
Thiol-Vinyl Sulfone 7.0 - 8.5ThioetherHighly stable. nih.govnih.gov

Reactivity with Histidine Residues through Bis-Alkylation

Beyond thiols, bis-sulfone reagents have been shown to react site-specifically with histidine residues. researchgate.netrsc.org This reactivity is particularly effective when targeting poly-histidine tags (His-tags), which are common features engineered into recombinant proteins for purification. rsc.org

The mechanism is analogous to that with thiols: a bis-alkylation that involves a sequence of addition-elimination reactions with the imidazole (B134444) side chains of two adjacent histidine residues. researchgate.netrsc.org For this reaction to occur efficiently, the histidine residues must be positioned in close proximity, a condition met within a His-tag. rsc.org This allows for the site-specific PEGylation or conjugation of proteins at their N- or C-terminal His-tags, often with high selectivity over other native histidines or lysine (B10760008) residues in the protein. rsc.org Studies have shown that a tag with as few as two histidines separated by a glycine (B1666218) (His-Gly-His) can be effectively targeted for conjugation. rsc.org

Reaction Pathways of the N-Hydroxysuccinimide Ester Moiety

The N-Hydroxysuccinimide (NHS) ester is one of the most widely used amine-reactive functional groups in bioconjugation. glenresearch.comthermofisher.com Its role in the this compound linker is to provide a means of attaching the molecule to primary amines on a target biomolecule or payload.

The reaction proceeds via a nucleophilic acyl substitution. A primary amine (-NH₂) on the target molecule, such as the ε-amine of a lysine residue or the α-amine at the N-terminus of a protein, acts as the nucleophile. thermofisher.com It attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond. glenresearch.comthermofisher.com

The reaction is most efficient in the pH range of 7.2 to 9. thermofisher.com Below this range, the amine is largely protonated and non-nucleophilic, while above this range, the rate of hydrolysis of the NHS ester itself increases significantly, reducing conjugation efficiency. thermofisher.comthermofisher.com While NHS esters can also react with other nucleophiles like alcohols and thiols, the resulting ester and thioester bonds are significantly less stable than the amide bond and are susceptible to hydrolysis or displacement by amines. glenresearch.comnih.gov

ParameterDescription
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Target Functional Group Primary Amine (-NH₂) thermofisher.comglenresearch.com
Product Stable Amide Bond thermofisher.com
Optimal pH 7.2 - 9 thermofisher.com
Competing Reaction Hydrolysis, rate increases with pH thermofisher.comthermofisher.com

Formation of Stable Amide Bonds with Primary Amines

The N-hydroxysuccinimide ester is a highly reactive group designed for the acylation of primary amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of proteins. lumiprobe.com The reaction mechanism involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This attack forms a transient tetrahedral intermediate. Subsequently, the complex collapses, eliminating N-hydroxysuccinimide (NHS) as a stable leaving group and resulting in the formation of a highly stable amide bond. glenresearch.com

This amide linkage is identical to the peptide bonds that form the backbone of proteins, contributing to its exceptional stability. libretexts.org While NHS esters can also react with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups, the resulting ester and thioester bonds are significantly less stable and can be easily hydrolyzed or displaced by amines, making the reaction with primary amines highly preferential and robust for creating lasting bioconjugates. glenresearch.comcovachem.com The reaction is highly efficient, and under the right conditions, all available primary amines on a molecule can be quantitatively labeled. glenresearch.com

Kinetic Considerations in Competitive Amine Acylation Reactions

The efficiency of amine acylation by NHS esters is governed by several kinetic factors, primarily the pH of the reaction medium and the competition with hydrolysis. thermofisher.comnih.gov The acylation reaction is strongly pH-dependent; the primary amine must be in its unprotonated, nucleophilic state to react. lumiprobe.com Consequently, these reactions are typically performed in buffers with a pH range of 7.2 to 9. thermofisher.com The optimal pH for labeling is generally considered to be between 8.3 and 8.5. lumiprobe.com

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the reagent inactive. The rate of this hydrolysis reaction increases with pH. thermofisher.com For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to just minutes at pH 8.6. thermofisher.com This competition necessitates careful optimization of reaction conditions, including protein concentration and reaction time, to maximize the yield of the desired amide product. glenresearch.com In some cases, a generalized kinetic model can be developed to predict the level of modification for specific proteins and reagents. nih.gov

The local chemical environment can also influence the reactivity of individual amine groups within a protein. sigmaaldrich.com Studies on protein modification have shown that not all primary amines are equally reactive; some lysine ε-amines and the N-terminal amine may be highly accessible and reactive, while others may be unreactive due to their location within the protein's three-dimensional structure. sigmaaldrich.com

Table 1: Kinetic Parameters for NHS Ester Acylation Reactions

ParameterRecommended Condition/ValueRationale and NotesSource(s)
pH 7.2 - 9.0 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester hydrolysis. Lower pH protonates the amine, inhibiting the reaction; higher pH accelerates hydrolysis. covachem.comthermofisher.comlumiprobe.com
Temperature 4°C to Room TemperatureLower temperatures can help to slow the rate of hydrolysis, extending the half-life of the NHS ester. thermofisher.com
Buffers Phosphate, Bicarbonate, HEPES, Borate (B1201080)Buffers should be free of primary amines (e.g., Tris, Glycine) which would compete with the target molecule for reaction. covachem.comthermofisher.com
Solvent Aqueous Buffer or aprotic polar solvents (DMSO, DMF)Water-insoluble NHS esters are first dissolved in a minimal amount of organic solvent before addition to the aqueous reaction mixture. covachem.comthermofisher.com
Reaction Quenching Addition of Tris or GlycineAfter the desired reaction time, a buffer containing primary amines is added to react with and deactivate any remaining NHS esters. covachem.comthermofisher.com

Methodological Advancements in the Synthesis and Functionalization of Bis Sulfone Nhs Esters

Synthetic Routes and Chemical Transformations for Bis-sulfone NHS Ester Precursors

The synthesis of bis-sulfone NHS esters originates from their precursor, bis-sulfide compounds. A common method involves the oxidation of these bis-sulfides under mild reaction conditions to yield the corresponding bis-sulfone derivatives. nih.gov These derivatives can then be further functionalized.

A key transformation is the introduction of an NHS ester. This is typically achieved through a coupling reaction between a carboxylic acid and N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net This process, however, can present challenges in purification due to the formation of urea (B33335) byproducts. researchgate.net An alternative approach utilizes anhydrides like N,N′-disuccinimidyl carbonate (DSC) to activate the carboxylic acid. researchgate.net

For water-soluble variants, N-hydroxysulfosuccinimide (sulfo-NHS) is employed. nih.gov The synthesis of sulfo-NHS esters can be complicated by the poor solubility of hydrophobic carboxylic acids in the aqueous media required to dissolve the sulfo-NHS sodium salt. nih.gov A recent advancement to overcome this involves the use of 15-crown-5 (B104581) to complex the sodium cation of the sulfo-NHS salt, rendering it soluble in organic solvents and leading to cleaner reactions and improved yields. nih.gov

The bis-sulfone moiety itself can be incorporated into molecules through various synthetic strategies. For instance, a bis-sulfone alkyl bromide initiator has been synthesized for use in activators generated by electron transfer atom transfer radical polymerization (AGET ATRP). nih.gov This allows for the creation of polymers with a reactive bis-sulfone end group.

Strategic Incorporation of Spacer Moieties in this compound Design

The properties of this compound conjugates can be significantly modulated by the incorporation of spacer moieties between the reactive groups. These spacers can influence solubility, biocompatibility, and the distance between the conjugated molecules.

Influence of Polyethylene (B3416737) Glycol (PEG) Spacers on Conjugate Properties

Polyethylene glycol (PEG) is a widely used spacer due to its hydrophilicity, which enhances the water solubility of the resulting conjugates. broadpharm.com The incorporation of a PEG spacer can improve the stability of the compound in solution and reduce the hydrophobicity of the final conjugate, which is particularly beneficial in the development of antibody-drug conjugates (ADCs). axispharm.comaxispharm.com For example, in the ADC drug candidate OBI-999, a PEG24 linker was used to decrease the hydrophobicity of the molecule. axispharm.com The hydrophilic PEG spacer increases the solubility of the this compound in aqueous media, facilitating its use in biological applications. broadpharm.com

Optimization of Spacer Arm Length for Targeted Applications

The length of the spacer arm is a critical parameter that can be optimized for specific applications. The spacer increases the distance between the reactive groups, which can be crucial for effective conjugation to target molecules. axispharm.com A variety of bis-sulfone NHS esters with different PEG spacer lengths are commercially available, such as those with 4, 8, and 12 PEG units, allowing researchers to select the optimal length for their specific research objectives. broadpharm.comaxispharm.com The ability to tune the spacer length provides a means to control the spatial orientation and accessibility of the conjugated molecules.

Development of Tailored this compound Architectures for Specific Research Objectives

The versatility of bis-sulfone NHS esters allows for the design of tailored architectures to meet specific research needs. These reagents are designed as bis-alkylating agents that selectively react with the two cysteine thiols derived from a reduced disulfide bond, resulting in a covalent rebridging of the bond via a three-carbon bridge. broadpharm.combroadpharm.com This process maintains the structural integrity of the protein. broadpharm.combroadpharm.com

This site-specific conjugation capability has been utilized in the development of homogenous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR). axispharm.com For example, the ADC OBI-999 was synthesized using a bis-sulfone functionalized drug linker, resulting in a homogenous product with a DAR of 4. axispharm.com

Furthermore, bis-sulfone NHS esters have been incorporated into more complex systems. For instance, a series of bis(propargylic) sulfone crown ethers have been synthesized, which couple a DNA-reactive moiety with an ion-binding crown ether. nih.gov This demonstrates the potential to create multifunctional molecules with tailored properties.

Optimization of Reaction Parameters for Enhanced Conjugation Efficiency

The efficiency of conjugation reactions involving bis-sulfone NHS esters is highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving high yields and specific labeling.

Control of pH for Targeted Amino Acid Residue Reactivity

The pH of the reaction medium is a critical factor that governs the reactivity of NHS esters with amino acid residues. NHS esters primarily react with primary amines, such as the side chain of lysine (B10760008) and the N-terminus of proteins. nih.govlumiprobe.com This reaction is strongly pH-dependent. lumiprobe.cominterchim.fr

At low pH, the amino group is protonated, and the reaction does not proceed efficiently. lumiprobe.cominterchim.fr As the pH increases, the amino group becomes deprotonated and more nucleophilic. The optimal pH for the reaction of NHS esters with primary amines is generally between 8.3 and 8.5. lumiprobe.cominterchim.fr However, at higher pH values, the hydrolysis of the NHS ester becomes more rapid, which can reduce the yield of the desired conjugate. nih.govlumiprobe.com For instance, the half-life of an NHS ester is about 4-5 hours at pH 7 and 4°C, but decreases to 1 hour at pH 8 and only 10 minutes at pH 8.6. nih.gov

The pKa values of the α-amino group of the N-terminus (around 8.0) and the ε-amino group of lysine side chains (around 10.0) are different. nih.gov This difference can be exploited to achieve selective modification. At a near-physiological pH, the N-terminal α-amine is more nucleophilic, favoring its modification. nih.gov To specifically target lysine residues, a pH range of 8.5 to 9.5 is optimal. nih.gov While NHS esters are known for their reactivity with amines, they can also react with other nucleophilic residues such as histidine, serine, threonine, and tyrosine, particularly at higher pH, which can lead to a mixture of products. nih.govnih.gov

Interactive Data Table: pH Influence on NHS Ester Reactions

pH Level Reactivity with Primary Amines NHS Ester Hydrolysis Rate Predominant Target
Low pH Low (amino group is protonated) Slow Minimal reaction
pH 7.0-8.0 Moderate to High Moderate N-terminus favored
pH 8.3-8.5 Optimal Increasing Primary amines (Lysine and N-terminus)
pH 8.5-9.5 High Rapid Lysine favored

Impact of Temperature and Reagent Stoichiometry on Reaction Yields

The yield of bis-sulfone N-hydroxysuccinimide (NHS) esters, both in their synthesis and subsequent functionalization reactions, is critically dependent on carefully controlled reaction parameters. Temperature and the molar ratio of reagents are paramount among these factors, influencing both reaction kinetics and the prevalence of side reactions.

The synthesis of homobifunctional NHS esters, such as this compound, typically involves the reaction of a dicarboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like a carbodiimide. This process is often conducted at reduced temperatures, starting at 0°C and slowly warming to room temperature. nih.gov Lower temperatures are employed to manage the exothermic nature of the reaction and to minimize the degradation of the reactants and the activated ester product. Elevated temperatures can accelerate the decomposition of the carbodiimide and the newly formed NHS ester, leading to reduced yields and the formation of undesirable byproducts.

In the context of functionalization, where the this compound is reacted with a primary amine on a target molecule, temperature again plays a crucial role. While moderate heating can increase the reaction rate, it also significantly accelerates the competing hydrolysis of the NHS ester, particularly in aqueous buffers. thermofisher.com Reactions are commonly performed at room temperature (around 25°C) or even at 4°C to balance the rate of the desired amidation against the rate of hydrolysis. thermofisher.com

Reagent stoichiometry is another critical factor. During the synthesis of the this compound, a slight excess of N-hydroxysuccinimide and the coupling agent is often used to ensure the complete conversion of the dicarboxylic acid. However, a large excess can complicate the purification process.

For functionalization reactions, a significant molar excess of the this compound reagent over the amine-containing molecule is generally recommended. nih.gov This strategy increases the probability of the desired bimolecular collision, driving the reaction toward the formation of the stable amide bond and helping to outcompete the hydrolysis reaction. The optimal excess can vary depending on the concentration of the reactants and the inherent reactivity of the specific amine. Studies on various NHS ester couplings have demonstrated that increasing the linker-to-protein ratio can lead to a higher degree of labeling, although this can plateau at very high concentrations. nih.gov

The following table illustrates the general effect of reagent stoichiometry on the labeling efficiency of an amine-containing substrate with an NHS ester. While this data is for a generic NHS ester, the principle is directly applicable to bis-sulfone NHS esters.

Table 1: Illustrative Impact of Reagent Stoichiometry on Labeling Efficiency This table presents generalized data to illustrate the principle of stoichiometry's effect on NHS ester reactions.

Molar Ratio (NHS Ester : Amine) Relative Reaction Yield (%)
1 : 1 50 - 60
5 : 1 75 - 85
10 : 1 > 90
20 : 1 > 95

Mitigation Strategies for Competing Hydrolysis of NHS Ester Linkages

The primary challenge in the use of bis-sulfone NHS esters in aqueous environments is the competing hydrolysis of the ester linkage, which converts the amine-reactive ester into an unreactive carboxylic acid and releases N-hydroxysuccinimide. thermofisher.com This side reaction reduces the efficiency of the desired conjugation. Several strategies can be employed to mitigate this issue.

Control of pH: The rate of NHS ester hydrolysis is highly dependent on pH. The ester is most stable at acidic pH (4.0-6.0) but is largely unreactive with amines, which are protonated at these pH levels. The aminolysis reaction is most efficient at a pH range of 7.2 to 8.5. thermofisher.com However, as the pH increases, so does the rate of hydrolysis. A common strategy is to perform the reaction at a carefully controlled pH between 7.2 and 8.0 to find a compromise between efficient amine coupling and minimal hydrolysis. Using buffers like phosphate, HEPES, or borate (B1201080) is recommended, while amine-containing buffers such as Tris must be avoided as they compete in the reaction. thermofisher.com

Temperature Management: As with most chemical reactions, the rate of hydrolysis increases with temperature. The half-life of a typical NHS ester can decrease dramatically with a rise in temperature. thermofisher.com Therefore, conducting conjugation reactions at reduced temperatures (e.g., 4°C) can significantly slow the rate of hydrolysis, allowing more time for the desired aminolysis to occur, albeit at a slower pace. Reactions are often run for longer periods (e.g., 4 hours to overnight) at lower temperatures to achieve satisfactory yields. thermofisher.comresearchgate.net

Reagent Concentration and Solvent Choice: Increasing the concentration of the amine-containing target molecule can favor the desired bimolecular reaction over the unimolecular hydrolysis. researchgate.net For water-insoluble NHS esters, the reagent is first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. thermofisher.com Using anhydrous solvents is crucial as any moisture will hydrolyze the ester. The final concentration of the organic solvent in the reaction mixture should be kept low (typically under 10%) as it can affect the stability and conformation of biomolecules. thermofisher.com

Prompt Use of Reagents: Solutions of NHS esters should be prepared immediately before use. Storing NHS esters, especially in solution, is not recommended due to their susceptibility to hydrolysis. sigmaaldrich.com

The following table provides illustrative data on the stability of a typical NHS ester at various pH values and temperatures, highlighting the importance of these parameters in mitigating hydrolysis.

Table 2: Illustrative Half-life of NHS Esters Under Various Conditions This table presents generalized data for typical NHS esters to demonstrate the impact of pH and temperature on hydrolysis.

pH Temperature (°C) Approximate Half-life
7.0 4 ~4-5 hours
8.0 4 ~1 hour
8.5 4 ~30 minutes
8.6 4 ~10 minutes
7.5 25 ~2-3 hours
8.5 25 < 30 minutes

Data derived from general technical literature. thermofisher.com

Advanced Research Applications in Protein and Peptide Bioconjugation

Site-Selective Protein Modification Using Bis-sulfone NHS Esters

Bis-sulfone N-hydroxysuccinimide (NHS) esters are a class of bis-alkylating labeling reagents that have emerged as powerful tools for the site-selective modification of proteins and peptides. These reagents offer a high degree of specificity, particularly for cysteine residues derived from the reduction of native disulfide bonds. The reaction involves a bis-alkylation process that covalently rebridges the two sulfur atoms of the cysteine residues. This rebridging is accomplished via a three-carbon bridge, which effectively maintains the structural integrity of the protein. The versatility of bis-sulfone chemistry has been further expanded through the incorporation of polyethylene (B3416737) glycol (PEG) spacers, which enhances the solubility of the reagents in aqueous media.

Disulfide Bond Rebridging in Native Antibodies and Proteins

A prominent application of Bis-sulfone NHS Esters is in the rebridging of disulfide bonds within native antibodies and other proteins. medkoo.comvectorlabs.combroadpharm.com This technique provides a robust method for creating homogenous and stable protein conjugates, such as antibody-drug conjugates (ADCs). The process involves two key steps: the initial reduction of a native disulfide bond to yield two free cysteine thiols, followed by the re-forming of a bridge between these thiols through bis-alkylation with the bis-sulfone reagent. axispharm.com This approach is particularly advantageous as it does not necessitate recombinant engineering of the protein to introduce conjugation sites. sci-hub.se

A critical advantage of the disulfide bond rebridging strategy using bis-sulfone reagents is the preservation of the native tertiary structure and, consequently, the function of the protein. axispharm.com By creating a covalent bridge that mimics the original disulfide bond, the protein's conformational integrity is largely maintained, which helps to avoid potential irreversible denaturation. axispharm.com This is crucial for therapeutic proteins like antibodies, where the specific antigen-binding capability must be retained. Studies have demonstrated that antibody-drug conjugates formed using this bis-alkylation approach retain their antigen-binding properties. sci-hub.se The reaction results in a covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact. medkoo.comvectorlabs.combroadpharm.combroadpharm.com

The covalent linkage formed by bis-sulfone reagents between the heavy and light chains of antibodies provides enhanced stability to the resulting conjugates. nih.gov This is a significant improvement over methods that rely on the alkylation of individual cysteine residues, where the heavy and light chains remain non-covalently associated. nih.gov The resulting antibody-drug conjugates have demonstrated stability in serum. sci-hub.se Research has shown that ADCs developed with bis-sulfone PEG linkers exhibit improved solubility, biocompatibility, and stability. axispharm.com

Reagent ClassLinkage TypeKey FeatureReference
Bis-sulfonesCovalent bridgeHigh homogeneity and stability ucl.ac.uk
Next-generation maleimidesCovalent bridgeHighly efficient cysteine cross-linking ucl.ac.uk
PyridazinedionesCovalent bridgeProduction of highly homogeneous constructs ucl.ac.uk

Cysteine-Specific Bioconjugation Methodologies

Cysteine is an attractive target for site-selective protein modification due to the high nucleophilicity and low natural abundance of its thiol side chain. ucl.ac.uk Bis-sulfone NHS esters are highly selective for the sulfur atoms of cysteine residues that originate from a native disulfide bond. medkoo.comvectorlabs.combroadpharm.com The reaction proceeds through a sequence of Michael addition and elimination reactions. sci-hub.seresearchgate.net This method provides a stable linkage for conjugating various molecules, including cytotoxic drugs in the formation of antibody-drug conjugates. researchgate.net

Polyhistidine-Tag Mediated Protein Functionalization

Polyhistidine-tags (His-tags) are widely used for the purification of recombinant proteins. nih.govnih.govspringernature.com Interestingly, bis-sulfone reagents have been shown to facilitate site-specific conjugation to the histidines within a C- or N-terminal His-tag without the need for metal chelation. axispharm.comrsc.org This bis-alkylation process represents a promising approach for protein modification and purification that helps to retain the biological activity of the protein. axispharm.com The conjugation occurs with two histidine residues that are in close spatial proximity, such as those found in a His-tag. rsc.org

TagCommon LengthLocationPurification Method
Polyhistidine-tag (His-tag)6 consecutive histidinesN- or C-terminusImmobilized Metal Affinity Chromatography (IMAC)

N-Terminal Specific Protein Labeling Strategies

N-hydroxysuccinimide (NHS) esters are well-known for their reactivity towards primary amines, including the α-amine of a protein's N-terminus and the ε-amine of lysine (B10760008) residues, forming stable amide bonds. nih.govthermofisher.com While this can lead to heterogeneous labeling due to the abundance of lysine residues, strategies have been developed to achieve N-terminal specificity. nih.gov One approach involves exploiting the difference in pKa values between the N-terminal α-amine and the ε-amines of lysines by performing the labeling reaction at a lower pH. mdpi.com Another innovative "one-pot" method involves the conversion of an R-NHS ester into a more chemoselective R-thioester, which then reacts specifically with an N-terminal cysteine. nih.govnih.gov This strategy takes advantage of the vast commercial availability of NHS esters for site-specific N-terminal labeling. nih.gov

Fabrication of Homogeneous Antibody-Drug Conjugates (ADCs)

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govnjbio.com A critical challenge in ADC manufacturing is the production of homogeneous conjugates, where the number of drug molecules attached to each antibody is uniform. researchgate.net Bis-sulfone NHS ester reagents have emerged as a key technology in addressing this challenge. These reagents are bis-alkylating crosslinkers that selectively target the two cysteine sulfur atoms that result from the reduction of a native disulfide bond, typically the interchain disulfides in an antibody's hinge region. broadpharm.comvectorlabs.com The reaction covalently rebridges the disulfide bond with a stable three-carbon bridge, which helps maintain the structural integrity of the antibody while attaching a payload in a site-specific manner. broadpharm.comvectorlabs.comaxispharm.com This method contrasts with traditional conjugation strategies, such as those targeting lysine residues, which often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and different conjugation sites. nih.govnih.gov

Strategies for Achieving Controlled Drug-to-Antibody Ratios (DAR)

A controlled and consistent drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs, as it directly impacts their pharmacokinetic profile, efficacy, and toxicity. mdpi.com Heterogeneous mixtures can contain molecules with DARs ranging from 0 to 8 or even higher, making characterization and ensuring batch-to-batch reproducibility challenging. nih.govnjbio.com

The this compound strategy facilitates the production of homogeneous ADCs by enabling site-specific conjugation at the antibody's interchain disulfide bonds. researchgate.netaxispharm.com An IgG1 antibody, for example, has four interchain disulfide bonds. By reducing these specific bonds and then rebridging them with a bis-sulfone linker carrying a cytotoxic payload, it is possible to generate ADCs with a precisely controlled DAR of 4.

Key steps in this strategy involve:

Selective Reduction: The interchain disulfide bonds of the antibody are selectively reduced using a mild reducing agent, exposing the reactive thiol groups of the cysteine residues. nih.gov

Bis-Alkylation Reaction: The this compound reagent, pre-linked to the drug payload, is then introduced. The reagent's two sulfone groups react with the pair of thiols, re-forming a stable covalent bridge and attaching the payload. broadpharm.comaxispharm.com

This method allows for the creation of ADCs with a defined DAR, significantly reducing the heterogeneity seen with random conjugation methods. nih.gov For instance, researchers have successfully prepared trastuzumab-MMAE conjugates with DARs close to 3 using bis-sulfone reagents. nih.gov This level of control is crucial for developing next-generation ADCs with improved therapeutic windows. researchgate.net

Table 1: Comparison of ADC Conjugation Strategies and Resulting DAR
Conjugation StrategyTarget ResidueResulting DAR ProfileKey AdvantagesReference
This compoundCysteine (Disulfide Rebridging)Homogeneous (e.g., DAR ≈ 4)Site-specific, controlled DAR, maintains antibody structure nih.govresearchgate.net
Traditional Maleimide (B117702)Cysteine (Reduced Disulfides)Heterogeneous (DAR 0-8)Targets available thiols njbio.com
NHS EsterLysineHighly Heterogeneous (DAR 0-9)Targets abundant surface amines nih.govnjbio.com

Comparative Stability Profiles of this compound-Linked ADCs

The stability of the linker connecting the drug to the antibody is paramount for the success of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic index. researchgate.net Linkages formed via bis-sulfone chemistry demonstrate superior stability compared to those created with some conventional linkers, such as those based on maleimide chemistry. nih.govresearchgate.net

The instability of maleimide-based conjugates often stems from a retro-Michael reaction, which can occur in plasma and lead to drug deconjugation. researchgate.net In contrast, the bis-sulfone linker rebridges the disulfide bond through two stable thioether bonds, creating a covalent linkage that is significantly more resistant to degradation in plasma. nih.govresearchgate.net This enhanced stability is attributed to the dual sites of attachment, which lock the payload securely to the antibody scaffold. nih.gov Studies have shown that sulfone linkers can significantly improve the stability of antibody conjugates in human plasma, even at conjugation sites known to be labile for maleimide-based ADCs. researchgate.net This increased stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell, minimizing systemic toxicity. sterlingpharmasolutions.com

Table 2: Stability of Different ADC Linkages
Linker TypeBond(s) FormedPrimary Instability MechanismRelative Plasma StabilityReference
Bis-sulfoneDual ThioetherResistant to common degradation pathwaysHigh nih.govresearchgate.net
MaleimideThiosuccinimideRetro-Michael ReactionVariable to Low researchgate.net
Ester-basedEsterHydrolysis by plasma esterasesVariable (site-dependent) nih.gov

Retention of Antigen-Binding Affinity and Biological Efficacy in ADCs

A fundamental requirement for any ADC is that the conjugation process must not compromise the antibody's ability to bind to its target antigen on cancer cells. researchgate.net The site-specific nature of the this compound conjugation method is highly advantageous in this regard. axispharm.com By targeting the interchain disulfide bonds in the hinge region, the modification occurs at a site distant from the antigen-binding fragments (Fab) of the antibody. nih.gov This ensures that the paratope, the part of the antibody that recognizes and binds to the antigen, remains structurally and functionally intact. axispharm.com

Surface Functionalization and Nanoparticle Conjugation for Biomedical Materials

The utility of this compound chemistry extends beyond ADCs to the broader field of biomedical materials, particularly in surface functionalization and the engineering of nanoparticles. The NHS ester component provides a versatile handle for covalently attaching biomolecules to various substrates. thermofisher.com

Covalent Immobilization of Biomolecules onto Solid Supports

The covalent immobilization of biomolecules such as proteins, enzymes, and antibodies onto solid supports is a foundational technique in diagnostics, affinity chromatography, and biosensor development. nih.govresearchgate.net NHS ester-activated surfaces are widely used for this purpose. thermofisher.com The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) under mild aqueous conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.comnih.gov

This chemistry can be applied to a variety of solid supports, including:

Agarose or magnetic beads for protein purification. thermofisher.com

Microplates and array surfaces for diagnostic assays. thermofisher.com

Electrospun nanofibers for tissue engineering scaffolds. nih.gov

The process involves first activating a surface that has carboxyl groups with a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to create a reactive NHS ester surface. researchgate.netnih.gov A protein can then be covalently immobilized by introducing it to this activated surface. nih.gov This method creates a stable, covalent linkage that prevents the leaching of the biomolecule from the support, which is a common issue with simple adsorption methods. nih.gov The use of bis-sulfone NHS esters in this context could allow for the oriented immobilization of specific protein fragments containing reduced disulfide bonds, offering greater control over the presentation of the biomolecule on the surface.

Engineering of Bioconjugated Nanoparticle Constructs

Nanoparticles are increasingly being explored as platforms for drug delivery and medical imaging. rsc.org To enhance their efficacy and reduce off-target effects, nanoparticles are often functionalized with targeting ligands, such as antibodies or peptides, that direct them to specific cells or tissues. rsc.org

The conjugation chemistry provided by reagents like this compound is well-suited for engineering such bioconjugated nanoparticle constructs. escholarship.org The NHS ester functionality can be used to attach targeting ligands to the nanoparticle surface, provided the nanoparticle is coated with a polymer containing primary amine groups or the ligand itself has been modified to present a reactive amine. nih.gov

For instance, polymeric nanoparticles can be formulated to include polymers with amine or carboxyl functional groups. Carboxyl groups can be activated with EDC/NHS chemistry to create reactive NHS esters on the nanoparticle surface, ready for conjugation with an amine-containing biomolecule. nih.govnih.gov A related approach using vinyl sulfone chemistry has been successfully employed to functionalize polymeric nanoparticles with targeting ligands via reaction with thiol groups. rsc.org This demonstrates the utility of sulfone-based chemistries in nanoparticle engineering. The high surface area-to-volume ratio of nanoparticles allows for the attachment of multiple ligands, which can enhance their targeting avidity. rsc.org The stable covalent linkage formed ensures that the targeting ligand remains attached to the nanoparticle as it circulates in the body, which is critical for successful targeted delivery.

Analytical Characterization of Bis Sulfone Nhs Ester Conjugates

Chromatographic and Electrophoretic Techniques for Conjugate Assessment

Chromatographic and electrophoretic methods are foundational for evaluating the macroscopic properties of bis-sulfone NHS ester conjugates, including their size, purity, and the distribution of conjugated species.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to confirm the successful covalent re-bridging of interchain disulfide bonds within an antibody by the bis-sulfone reagent. The analysis is performed by comparing the electrophoretic mobility of the conjugate under non-reducing and reducing conditions.

Under non-reducing conditions, a successfully bridged antibody-drug conjugate will migrate as a single main band, similar in molecular weight to the intact, unmodified antibody. The bis-sulfone linker effectively replaces the native disulfide bonds, holding the heavy and light chains together. broadpharm.comnih.gov In contrast, when the sample is treated with a reducing agent (e.g., dithiothreitol (B142953) or DTT), the remaining, un-bridged disulfide bonds are cleaved. However, because the bis-sulfone bridge is a stable thioether linkage, it is not cleaved by the reducing agent.

The key confirmation comes from comparing the non-reduced conjugate to a reduced sample of the original, unconjugated antibody. The reduced native antibody will dissociate into its constituent heavy and light chains, appearing as separate bands of lower molecular weight (approximately 50 kDa and 25 kDa, respectively). The absence of these free heavy and light chain bands in the non-reduced conjugate sample provides strong evidence that the interchain disulfide bonds have been successfully re-bridged. nih.gov Any significant presence of heavy and light chain bands in the non-reduced conjugate lane would indicate incomplete conjugation or instability of the linkage.

Table 1: Expected SDS-PAGE Results for Bis-sulfone Conjugate Analysis

SampleConditionExpected ObservationInterpretation
Unconjugated AntibodyNon-reducingSingle band at ~150 kDaIntact antibody with disulfide bonds.
Unconjugated AntibodyReducingTwo bands at ~50 kDa and ~25 kDaDissociated heavy and light chains.
Bis-sulfone ConjugateNon-reducingSingle band at >150 kDaSuccessful re-bridging of interchain disulfides.
Bis-sulfone ConjugateReducingSingle band at >150 kDaThioether bridge is stable to reduction.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a non-denaturing chromatographic technique used to assess the homogeneity and aggregation state of this compound conjugates. The principle of SE-HPLC is to separate molecules based on their hydrodynamic radius as they pass through a column packed with porous particles. Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.

For bis-sulfone conjugates, SE-HPLC is critical for quantifying the presence of high molecular weight (HMW) species, which are typically aggregates of the conjugate. The formation of aggregates is a critical quality attribute to monitor, as it can impact the product's efficacy and potentially lead to immunogenicity. A successful conjugation process should yield a product that is predominantly monomeric, appearing as a single, symmetrical main peak in the chromatogram. The presence of earlier-eluting peaks indicates the formation of dimers, trimers, or larger soluble aggregates. By integrating the peak areas, the percentage of monomer, aggregate, and any low molecular weight fragments can be accurately determined.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical tool for assessing the purity and identity of this compound conjugates, often under denaturing conditions. In this technique, molecules are separated based on their hydrophobicity. The use of a non-polar stationary phase and a polar mobile phase allows for the separation of the antibody's constituent chains and related variants.

For ADC analysis, a common RP-HPLC method involves reducing the conjugate to cleave any remaining non-bridged disulfide bonds and denaturing the protein. This allows for the separation of the light chains and heavy chains. Since the bis-sulfone linker and its associated payload are conjugated to the antibody, the hydrophobicity of the modified chains increases. This results in a longer retention time on the RP-HPLC column compared to the unmodified chains. This shift in retention time confirms the covalent attachment of the drug-linker. Furthermore, RP-HPLC can be used to determine the average drug-to-antibody ratio (DAR) for certain types of ADCs, providing an orthogonal method to HIC. nih.gov

Hydrophobic Interaction Chromatography (HIC) is the primary and most widely used method for determining the drug-to-antibody ratio (DAR) and assessing the drug-load distribution for antibody-drug conjugates, including those synthesized with bis-sulfone linkers. nih.govnih.gov HIC separates proteins based on their surface hydrophobicity under non-denaturing, aqueous conditions.

Unconjugated Antibody (DAR 0): Being the most hydrophilic species, it elutes first.

DAR 2, DAR 4, etc.: As the number of conjugated drug-linkers increases, the ADC becomes more hydrophobic, leading to stronger interaction with the column and a later elution time. For a typical IgG1 antibody with four interchain disulfide bonds, bis-sulfone bridging can theoretically lead to species with a DAR of 2, 4, 6, and 8, although DAR 4 is a common target. researchgate.net

The resulting chromatogram displays a series of peaks, each corresponding to a different drug-loaded species. By calculating the relative area of each peak, a detailed drug-load profile and the average DAR for the bulk conjugate can be determined. nih.gov This provides critical information on the homogeneity and consistency of the ADC manufacturing process.

Table 2: Role of Hydrophobic Interaction Chromatography (HIC) in Conjugate Analysis

ParameterDescriptionImportance
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to each antibody.A key critical quality attribute directly linked to the ADC's potency and therapeutic index.
Drug-Load Distribution The relative abundance of each drug-loaded species (e.g., DAR 0, DAR 2, DAR 4).Provides a measure of the homogeneity of the conjugate population. A narrow distribution is highly desirable.
Process Consistency Comparison of DAR profiles between different manufacturing batches.Ensures batch-to-batch consistency, which is a regulatory requirement.

Mass Spectrometry-Based Approaches for Structural Elucidation

While chromatographic techniques provide macroscopic information, mass spectrometry (MS) offers unparalleled detail at the molecular level, enabling the precise structural elucidation of bis-sulfone conjugates.

Cross-linking mass spectrometry (XL-MS) is a powerful technique used to gain detailed structural insights into proteins and protein complexes by identifying amino acid residues that are in close proximity. nih.gov This methodology is perfectly suited for confirming the precise location and nature of the bis-sulfone bridge in a conjugate.

The general workflow for analyzing a bis-sulfone conjugate involves several key steps: nih.govnih.gov

Proteolytic Digestion: The purified conjugate is digested with a specific protease, typically trypsin, which cleaves the protein into smaller peptides. The bis-sulfone bridge, being a stable covalent bond, remains intact during this process, resulting in a "cross-linked peptide" where two separate peptide chains (originating from different chains of the antibody) are held together.

LC-MS/MS Analysis: The complex mixture of peptides is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). In the initial MS scan, the mass of the intact peptides (including the cross-linked ones) is measured.

Fragmentation and Identification: Selected peptide ions, particularly those suspected of being cross-linked, are isolated and fragmented. The resulting fragment ions are measured in a second MS scan (MS/MS).

Database Searching: The fragmentation spectra are analyzed using specialized bioinformatics software. semanticscholar.org This software searches a protein sequence database to identify the two peptide sequences that, when combined with the mass of the bis-sulfone linker, match the precursor mass and fragmentation pattern of the observed cross-linked peptide. This analysis unambiguously confirms which specific cysteine residues from the heavy and light chains were bridged by the bis-sulfone reagent.

This detailed peptide-level characterization provides definitive proof of the conjugation site, confirming that the this compound has reacted as intended to re-bridge the native disulfide bond. semanticscholar.orgmdpi.com

Mechanistic Analysis of Retro-Michael Addition Fragmentation in XL-MS

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating protein-protein interactions and the three-dimensional structures of protein complexes. The fragmentation behavior of the cross-linker itself is a critical aspect of the data analysis pipeline. While specific literature detailing the retro-Michael addition fragmentation of this compound conjugates is not extensively available, the mechanism can be inferred from the known reactivity of related chemical structures, such as thioether and sulfoxide-containing cross-linkers, which are analyzed in mass spectrometry.

The bis-sulfone linker rebridges disulfide bonds by first undergoing an elimination to form a mono-sulfone Michael acceptor. researchgate.net This acceptor then reacts with two cysteine thiols in a sequence of Michael additions. researchgate.net The resulting thioether linkages are central to the stability of the conjugate.

In the context of tandem mass spectrometry (MS/MS), the fragmentation of peptides cross-linked with sulfone-based linkers is complex. The energy applied during collision-induced dissociation (CID) can lead to the cleavage of various bonds. For thioether-linked peptides, fragmentation can result in a characteristic mass loss of 32 Da (the mass of a sulfur atom), which can help in identifying the cross-linked species. nih.gov

A proposed fragmentation pathway for bis-sulfone bridged peptides involves a retro-Michael addition type reaction. This reaction is essentially the reverse of the conjugation process. Under the energetic conditions of the mass spectrometer, the thioether bond can cleave, leading to the regeneration of a thiol on one peptide and a reactive vinyl sulfone on the other. This process would result in specific fragmentation patterns that can be used to identify the cross-linked peptides and the site of conjugation. The fragmentation is often initiated at the bonds alpha to the sulfone group.

Furthermore, for related sulfoxide-containing MS-cleavable cross-linkers, fragmentation is intentionally induced at the C-S bond of the sulfoxide (B87167). nih.gov This allows for the separation of the two cross-linked peptides in the gas phase, simplifying their subsequent sequencing by MS3 analysis. nih.gov While bis-sulfone linkers are generally designed for stability, understanding their potential fragmentation pathways, including retro-Michael type reactions, is essential for the accurate interpretation of XL-MS data. nih.govwikipedia.org

Biophysical Methods for Evaluating Conjugate Functionality

Beyond structural characterization, it is imperative to confirm that the conjugation process does not adversely affect the biological function of the protein, such as an antibody's ability to bind its target antigen. Various biophysical methods are employed for this purpose.

Assessment of Binding Affinities and Receptor Interactions

The binding affinity of a conjugated protein to its receptor is a critical parameter that indicates retained biological function. Techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly used to quantify these interactions. nih.govnih.gov

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). bio-rad.com A minimal change in the Kₑ value of the conjugated protein compared to the unconjugated parent molecule suggests that the conjugation has not significantly impacted its binding affinity. nih.govnih.gov

ELISA is another widely used method to assess binding. nih.gov In a typical direct binding ELISA, the target antigen is immobilized, and the binding of serially diluted antibody-drug conjugate (ADC) is detected. The concentration of ADC that produces 50% of the maximum binding signal (EC₅₀) is a measure of its binding potency.

Table 1: Representative Binding Affinities of Antibody Conjugates

Conjugate Type Target Antigen Method Affinity Constant (Kᴅ) Reference
Herceptin-Trehalose Polymer (via bis-sulfone) HER2 ELISA 0.90 nM (EC₅₀) researchgate.net
Fab-Trehalose Polymer (via bis-sulfone) HER2 ELISA 2.74 nM (EC₅₀) researchgate.net
Unconjugated Herceptin HER2 ELISA 0.26 nM (EC₅₀) researchgate.net
Unconjugated Fab HER2 ELISA 0.56 nM (EC₅₀) researchgate.net
Anti-CD30 Sulfone Conjugate CD30 SPR Similar to Maleimide (B117702) nih.gov

This table presents illustrative data from cited research and is not an exhaustive list.

In Vitro and Ex Vivo Assays for Retained Biological Activity

For therapeutic conjugates, such as ADCs, it is crucial to demonstrate that they not only bind to their target but also elicit the desired biological response. This is assessed through a variety of in vitro and ex vivo assays.

In vitro cytotoxicity assays are fundamental for evaluating the potency of ADCs. researchgate.netnih.gov These assays measure the ability of the conjugate to kill cancer cells that express the target antigen. Commonly used methods include the MTT or WST-8 assays, which measure cell viability. nih.govnih.gov The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the ADC required to inhibit the growth of 50% of the cells. nih.gov These assays are often performed on both antigen-positive and antigen-negative cell lines to confirm the target-specificity of the ADC. researchgate.net

Ex vivo assays can provide further insights into the activity and stability of the conjugate in a more complex biological environment. For instance, the biodistribution of an ADC can be analyzed ex vivo using mass spectrometry to quantify the amount of the conjugate and its metabolites in various tissues and tumors harvested from animal models. nih.gov This provides crucial information on tumor targeting and linker stability in a physiological context.

Table 2: In Vitro Cytotoxicity of Bis-Sulfone Linked Antibody-Drug Conjugates

ADC (Antibody-Payload) Cell Line Target Expression IC₅₀ (ng/mL) Reference
Trastuzumab-Thailanstatin (DAR >3.5) N87 HER2 (3+) ~13-43 researchgate.net
Trastuzumab-Thailanstatin (DAR >3.5) BT474 HER2 (3+) ~13-43 researchgate.net
Trastuzumab-Thailanstatin (DAR >3.5) MDA-MB-361-DYT2 HER2 (2+) ~77 researchgate.net
Trastuzumab-Thailanstatin (DAR <3.5) MDA-MB-361-DYT2 HER2 (2+) ~1500-60,000 researchgate.net
Anti-Her2 ADC HCC-1954 HER2 expressing Potent, dose-dependent researchgate.net
Anti-Her2 ADC NCI-N87 HER2 expressing Potent, dose-dependent researchgate.net
Anti-Her2 ADC MDA-MB-468 HER2 negative No cytotoxicity observed researchgate.net

This table presents illustrative data from cited research to demonstrate the principles of in vitro activity assessment and is not an exhaustive list. DAR refers to the drug-to-antibody ratio.

Comparative Analysis with Alternative Bioconjugation Chemistries

Comparative Efficacy and Stability with Maleimide-Based Thiol Conjugation

Maleimide-based chemistry has long been a standard for thiol-selective bioconjugation due to its rapid reaction kinetics and high specificity under physiological conditions. nih.gov However, a significant drawback of maleimide-thiol adducts is their instability, which can lead to a retro-Michael reaction and subsequent thiol exchange. nih.govresearchgate.net This can result in the loss of the conjugated payload, compromising the efficacy of the resulting bioconjugate. researchgate.net

In contrast, bis-sulfone NHS esters offer a more stable linkage. After the initial reduction of a disulfide bond, the bis-sulfone reagent undergoes a bis-alkylation reaction with the two resulting thiol groups, creating a covalent three-carbon bridge. medchemexpress.combroadpharm.com This rebridging of the disulfide bond results in a structurally intact protein. medchemexpress.combroadpharm.com Vinyl sulfone-based conjugates, a related class of compounds, have demonstrated higher in vitro and in vivo stability compared to their maleimide (B117702) counterparts, which are susceptible to hydrolysis. nih.gov

FeatureMaleimide-Thiol ConjugationBis-sulfone NHS Ester Disulfide Rebridging
Reaction TargetFree thiol groups (cysteine residues)Reduced disulfide bonds (pairs of cysteine residues)
Reaction TypeMichael additionBis-alkylation via Michael addition-elimination sequence
Linkage StabilityProne to retro-Michael reaction and thiol exchange, leading to potential instability. nih.govresearchgate.netForms a stable, covalent three-carbon bridge, rebridging the disulfide bond. medchemexpress.combroadpharm.com
KineticsRapid reaction rates. nih.govEfficient reaction, though it requires a prior disulfide reduction step.

Distinctions from Broad-Spectrum Lysine-Targeting NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to react with primary amines, most notably the ε-amino group of lysine (B10760008) residues. nih.govnih.gov This approach, while robust, often leads to heterogeneous products because proteins typically possess numerous surface-exposed lysine residues. nih.gov For instance, it has been shown that a significant number of the reactive amine groups on an immunoglobulin G (IgG) molecule can be conjugated with NHS esters, leading to a complex mixture of regioisomers. nih.gov

Bis-sulfone NHS esters, while incorporating the NHS ester functionality, are designed for a fundamentally different purpose. The primary role of the bis-sulfone moiety is to selectively rebridge disulfide bonds. medchemexpress.combroadpharm.com The NHS ester component of the molecule is intended for the attachment of a payload or linker to the bis-sulfone core before the disulfide rebridging reaction occurs. Therefore, the selectivity is dictated by the bis-sulfone's reactivity towards the two thiols of a reduced disulfide, not the broad reactivity of the NHS ester towards lysines. This results in a more homogeneous and site-specific conjugation compared to traditional lysine-targeting NHS ester chemistry. nih.gov

FeatureBroad-Spectrum Lysine-Targeting NHS EsterThis compound (for Disulfide Rebridging)
Primary TargetPrimary amines (predominantly lysine residues). nih.govReduced disulfide bonds (cysteine pairs). medchemexpress.combroadpharm.com
SelectivityReacts with multiple accessible lysines, leading to product heterogeneity. nih.govHighly selective for the two thiols of a reduced disulfide, leading to site-specific conjugation. medchemexpress.combroadpharm.com
Role of NHS EsterDirectly reacts with protein amines for conjugation. nih.govPrimarily for attaching a payload to the bis-sulfone linker prior to the disulfide rebridging reaction.
Resulting ConjugateHeterogeneous mixture of regioisomers. nih.govHomogeneous conjugate with a rebridged disulfide bond.

Assessment Against Other Disulfide Rebridging Reagents and Methodologies

The concept of rebridging disulfide bonds is not unique to bis-sulfone chemistry. Other reagents and methodologies have been developed to achieve this, including next-generation maleimides (NGMs) like dibromomaleimides and dithiophenolmaleimides. nih.gov These NGMs also function through an addition-elimination-addition sequence to bridge the two thiols of a reduced disulfide. nih.gov

Another class of reagents used for disulfide rebridging are allyl sulfones. researchgate.net These reagents undergo two consecutive Michael additions to bridge the disulfide. researchgate.net Bis-sulfones require an initial activation step to form the reactive mono-sulfone Michael acceptor. researchgate.netresearchgate.net The choice between these reagents often depends on the specific protein, desired payload, and reaction conditions.

Advantages and Limitations of this compound Chemistry in Specific Bioconjugation Scenarios

A key advantage of this compound chemistry is its high chemoselectivity and site-specificity. The reaction is highly selective for the two cysteine sulfur atoms originating from a native disulfide bond that has been reduced. medchemexpress.combroadpharm.com This specificity arises from the unique reactivity of the bis-sulfone group, which undergoes a sequential Michael addition-elimination reaction with the two proximal thiol groups. researchgate.net This leads to the formation of a well-defined, homogeneous conjugate, which is a significant advantage over less specific methods like traditional lysine conjugation. nih.gov

However, the requirement for a prior reduction of the disulfide bond can be a limitation. This step must be carefully controlled to avoid the reduction of other disulfide bonds in the protein, which could lead to misfolding and loss of function. While bis-sulfones are highly selective for adjacent thiols, they have also been shown to react with histidine tags, which could be a consideration in protein design. researchgate.net

Future Directions and Emerging Research Avenues for Bis Sulfone Nhs Ester Compounds

Rational Design and Synthesis of Next-Generation Bis-sulfone NHS Ester Reagents

The evolution of this compound chemistry hinges on the ability to meticulously design and synthesize new reagents with tailored properties. This rational design approach is paving the way for next-generation compounds with capabilities far exceeding the original constructs.

Strategies for Tunable Reactivity and Enhanced Selectivity

A primary goal in next-generation design is to control the reaction kinetics and improve the selectivity of bis-sulfone reagents. Researchers are exploring several strategies to achieve this, moving beyond the foundational bis-sulfone structure to create more sophisticated and efficient tools.

One key area of development is the modification of the core chemical scaffold. For instance, the creation of water-soluble allyl sulfones represents a significant step forward. nih.gov These reagents exhibit improved reactivity without the need for in-situ activation and possess higher water solubility compared to earlier bis-sulfone designs, which often required organic co-solvents that could denature proteins. rsc.org The simplified synthesis of allyl sulfones also allows for easier incorporation of various functional tags. mpg.de

Another strategy involves modulating the electronic properties of the sulfone group or its leaving groups. By introducing electron-withdrawing or donating groups into the aromatic rings of the sulfone moiety, it is possible to fine-tune the electrophilicity of the Michael acceptor, thereby controlling the rate of conjugation. sci-hub.se Similarly, altering the length and composition of the linker, such as by incorporating polyethylene (B3416737) glycol (PEG) spacers of varying lengths (e.g., Bis-sulfone-PEG4-NHS Ester, Bis-sulfone-PEG12-NHS Ester), enhances solubility and can reduce steric hindrance, further refining the reagent's performance. medchemexpress.combroadpharm.comaxispharm.com

StrategyObjectiveExample Compound/MethodAnticipated Outcome
Scaffold Modification Improve solubility and reactivity; simplify synthesis.Water-soluble allyl sulfones. rsc.orgFaster, more efficient conjugation in aqueous buffers, minimizing protein denaturation. rsc.org
Electronic Tuning Modulate reaction kinetics for greater control.Introduction of electron-withdrawing/donating groups on the sulfone's aromatic rings. sci-hub.seTunable reaction rates to match specific protein targets and reaction conditions.
Linker Optimization Enhance solubility, reduce steric hindrance, and improve biocompatibility.Incorporation of hydrophilic PEG chains of various lengths (e.g., PEG4, PEG8, PEG12). broadpharm.comaxispharm.comImproved conjugate stability and solubility; optimized pharmacokinetics for therapeutic applications. axispharm.com
Alternative Leaving Groups Increase reaction efficiency and stability of the final conjugate.Development of novel sulfone derivatives with different leaving group characteristics.More robust and stable thioether bridges post-conjugation. acs.org

These rationally designed reagents are moving the field from a one-size-fits-all approach to a toolkit of specialized linkers optimized for specific applications, from antibody-drug conjugates (ADCs) to stabilized therapeutic peptides. sci-hub.sersc.org

Integration with Advanced Bioorthogonal Chemistries

A major leap forward is the integration of bis-sulfone chemistry with other bioorthogonal reactions, creating multifunctional linkers for multi-step, highly selective labeling. mpg.deconfluore.comescholarship.org These "dual-handle" reagents allow for the initial, site-specific bridging of a disulfide bond, followed by a second, independent chemical ligation at a different site on the linker.

This is exemplified by the development of reagents like Bis-sulfone-PEG3-Azide and Bis-sulfone-PEG4-Tetrazine . medchemexpress.commedchemexpress.combroadpharm.comaxispharm.com

Bis-sulfone-PEG-Azide reagents first bridge a disulfide bond. The incorporated azide (B81097) group is then available to react with an alkyne- or cyclooctyne-modified molecule (e.g., a drug, a fluorophore, or another protein) via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. medchemexpress.combroadpharm.com

Bis-sulfone-PEG-Tetrazine linkers operate similarly, with the tetrazine group enabling an extremely fast and selective inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) tagged molecule. medchemexpress.com

This modular approach dramatically expands the utility of bis-sulfone reagents, enabling the construction of complex, well-defined bioconjugates. For example, an antibody can be bridged with a bis-sulfone-azide linker, and then a variety of alkyne-modified payloads can be attached to create a library of ADCs for screening, all from a single, stably modified antibody intermediate. axispharm.com This strategy is also central to the development of PROTACs (PROteolysis TArgeting Chimeras) and other advanced therapeutic formats. medchemexpress.comprecisepeg.com

Exploration of Novel Bioconjugation Targets Beyond Canonical Residues

While the primary strength of bis-sulfone reagents is their chemoselectivity for bridging reduced disulfide bonds (cysteine residues), a burgeoning area of research is the exploration of their reactivity toward other targets. broadpharm.comaxispharm.com Future work will likely focus on rationally designing bis-sulfone variants that can interact with other nucleophilic sites on proteins or even non-proteinaceous biomolecules.

Current research in bioconjugation is actively seeking ways to target other amino acids. While direct application of current bis-sulfones to other residues is not established, the development of related sulfone-based chemistries provides a roadmap. For example, certain vinyl sulfone compounds have been reported to conjugate with lysine (B10760008) and histidine in addition to cysteine, suggesting that the core reactivity could be modulated. acs.org

The next frontier may involve targeting non-canonical amino acids (ncAAs) that are artificially incorporated into proteins. nih.gov Genetic code expansion allows for the insertion of amino acids with unique functional groups (e.g., thiols, ketones, or bioorthogonal handles) at specific sites in a protein's sequence. nih.gov A future bis-sulfone reagent could be designed to react specifically with a novel, engineered disulfide analogue or another unique nucleophilic pair introduced via ncAAs, offering an even higher degree of orthogonality and site-specificity.

Furthermore, the potential exists to adapt bis-sulfone chemistry for cross-linking other thiol-containing molecules, such as glutathione (B108866) in cellular contexts or thiol-modified oligonucleotides for diagnostic applications. nih.gov The development of heteroaromatic sulfones as highly selective thiol-blocking reagents hints at the broader potential of sulfone chemistry in chemical biology beyond just disulfide bridging. nih.gov

Expanding Applications in Complex Biological Systems and Diagnostic Platforms

The unique ability of bis-sulfone reagents to create stable, structurally intact bioconjugates is driving their adoption in increasingly complex applications, from next-generation therapeutics to advanced diagnostic platforms. nih.govresearchgate.netresearchgate.net

In therapeutics, the primary application has been the development of more homogeneous and stable antibody-drug conjugates (ADCs). nih.govnih.gov By re-bridging the interchain disulfide bonds of an antibody, bis-sulfone linkers produce ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4, which is difficult to achieve with traditional stochastic conjugation methods. axispharm.comnih.govacs.org This homogeneity leads to more predictable pharmacokinetics and a better therapeutic window. The clinical stage ADC candidate OBI-999, for example, utilizes a bis-sulfone-based "ThioBridge" technology to achieve a highly homogeneous product (DAR of 4 >95%). axispharm.com

Beyond ADCs, these reagents are being used to improve the stability and therapeutic performance of other protein formats, such as antibody fragments (Fabs) and peptides, whose clinical utility can be limited by rapid clearance. rsc.orgacs.org

In diagnostics, bis-sulfone chemistry offers a powerful method for orienting antibodies on sensor surfaces. For multiplexed single-cell analytics and other immunoassays, precise antibody orientation is critical for maximizing antigen capture and signal detection. nih.gov By using a bis-sulfone linker to attach an antibody to a surface via its hinge region, a uniform, "antigen-up" orientation can be achieved. This is a significant improvement over random amine-based coupling (via NHS esters), which can lead to suboptimal orientation and reduced signal. nih.gov The integration of bioorthogonal handles (as described in 7.1.2) further allows for the attachment of various signaling molecules, such as fluorophores, quantum dots, or DNA barcodes, for use in advanced diagnostic techniques. broadpharm.com

Computational Modeling and Predictive Design for this compound Reactions

To accelerate the design of next-generation reagents, researchers are increasingly turning to computational modeling. These in silico methods provide powerful insights into reaction mechanisms, kinetics, and stability, allowing for the predictive design of new this compound compounds before undertaking complex and costly synthesis. acs.org

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway of disulfide bridging. This allows for the calculation of activation energies and the analysis of transition state structures, providing a deep understanding of how modifications to the reagent's structure will affect its reactivity. For example, modeling can predict how changing the substituents on a bis-sulfone will alter the rate of the Michael addition, guiding the rational design of reagents with tunable kinetics. sci-hub.se

Molecular dynamics (MD) simulations can be employed to study the interaction of the bis-sulfone reagent with the entire protein in its native, solvated environment. This is crucial for understanding how factors like the local protein microenvironment, steric accessibility of the disulfide bond, and the flexibility of the linker influence the conjugation efficiency. rroij.com MD can help predict which disulfide bonds on a given antibody are the best candidates for bridging and can guide the optimization of linker length and flexibility to ensure successful conjugation without perturbing the protein's structure or function. precisepeg.com

These predictive models are essential for navigating the complex design space of bioconjugation reagents, reducing trial-and-error in the lab and enabling the creation of highly optimized bis-sulfone linkers for a new generation of precisely engineered biomolecules. acs.org

Q & A

Q. How is Bis-sulfone NHS Ester synthesized, and what are the critical parameters affecting yield?

this compound is synthesized via a multi-step process:

  • Step 1 : Formation of a carboxylic acid bis-sulfone intermediate (84% yield via reaction of carboxylic acid bis-sulfide with an oxidizing agent) .
  • Step 2 : Activation of the bis-sulfone intermediate with N-hydroxysuccinimide (NHS) to form the NHS ester (79% yield under optimized conditions) . Key parameters include reaction temperature, solvent purity, and stoichiometric ratios. Characterization is performed using 1^1H/13^13C NMR and MALDI-TOF MS to confirm structural integrity .

Q. What structural features of this compound enable selective protein labeling?

  • The bis-sulfone moiety reacts selectively with reduced cysteine thiols in disulfide bonds, forming a stable three-carbon bridge that preserves protein tertiary structure .
  • The NHS ester group targets primary amines (e.g., lysine residues), enabling dual functionalization in a single step .
  • 1^1H NMR data (e.g., peaks at δ2.48 for CH3 and δ7.37–8.14 for aromatic protons) confirm the reagent’s stability and reactivity .

Q. What are the optimal storage and handling conditions for this compound?

  • Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the NHS ester .
  • Avoid repeated freeze-thaw cycles. Reconstitute in anhydrous DMSO or DMF immediately before use .
  • Purity (>95%) and solubility in organic solvents (e.g., DCM, THF) are critical for consistent reactivity .

Advanced Research Questions

Q. How can conjugation efficiency be optimized when labeling cysteine-rich proteins (e.g., antibodies)?

  • Reduction control : Use TCEP or DTT to partially reduce disulfide bonds without destabilizing the protein .
  • pH optimization : Perform reactions at pH 7.0–8.5 to balance NHS ester hydrolysis (favored at high pH) and thiolate ion availability (favored at low pH) .
  • Stoichiometric titration : Use a 2:1 molar excess of this compound to target disulfides to ensure complete labeling .

Q. How should researchers address contradictions in reported reaction yields (e.g., 75% vs. 84% bis-sulfone intermediate synthesis)?

  • Variable oxidation conditions : Yields depend on the oxidizing agent (e.g., H2_2O2_2 vs. mCPBA) and reaction time .
  • Purification methods : Column chromatography vs. recrystallization can affect final purity and yield .
  • Validate results using orthogonal techniques (e.g., HPLC for purity, MS for molecular weight confirmation) .

Q. What are the advantages of this compound over maleimide-based thiol-labeling reagents?

  • Stability : Bis-sulfone adducts are resistant to retro-Michael reactions, unlike maleimide-thiol conjugates .
  • Dual functionality : Simultaneous labeling of amines and thiols reduces multi-step workflows .
  • Structural preservation : The three-carbon bridge minimizes steric disruption of protein domains .

Q. How does the PEG spacer length (e.g., PEG4 vs. PEG12) in Bis-sulfone-PEG-NHS derivatives affect labeling efficiency?

  • Solubility : Longer PEG chains (e.g., PEG12) improve aqueous solubility but may reduce reaction kinetics due to steric hindrance .
  • Distance modulation : Shorter spacers (e.g., PEG4) are optimal for proximity-based labeling (e.g., FRET studies) .
  • Validate spacer choice using size-exclusion chromatography or dynamic light scattering .

Q. What analytical methods are recommended for characterizing this compound-protein conjugates?

  • MALDI-TOF MS : Detects mass shifts corresponding to labeled residues .
  • Circular Dichroism (CD) : Monitors conformational changes post-labeling .
  • SDS-PAGE with fluorescence/UV visualization : Confirms labeling efficiency and specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.